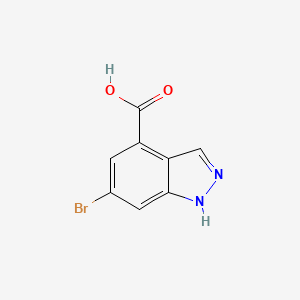

6-Bromo-1H-indazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYONCBWTWPVWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646521 | |

| Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-08-0 | |

| Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885523-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-1H-indazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromo-1H-indazole-4-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a heterocyclic compound featuring an indazole core structure, which is a fusion of benzene and pyrazole rings. The presence of a bromine atom and a carboxylic acid group at specific positions on this scaffold makes it a versatile intermediate for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C8H5BrN2O2 | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| CAS Number | 885523-08-0 | |

| Melting Point | 293-298 °C | |

| Appearance | Solid | |

| SMILES | OC(=O)c1cc(Br)cc2[nH]ncc12 | |

| InChI | 1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Predicted pKa | 3.71 ± 0.30 | [2] |

Synthesis and Experimental Protocols

One plausible synthetic approach involves the hydrolysis of the corresponding methyl ester, methyl 6-bromo-1H-indazole-4-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 6-bromo-1H-indazole-4-carboxylate

This protocol outlines a general procedure for the hydrolysis of the methyl ester to yield the carboxylic acid.

Materials:

-

Methyl 6-bromo-1H-indazole-4-carboxylate

-

Methanol (MeOH)

-

Water (H2O)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve methyl 6-bromo-1H-indazole-4-carboxylate in a mixture of methanol and water in a round-bottom flask.

-

Add an excess of a suitable base, such as sodium hydroxide or lithium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration.

-

Wash the solid with water to remove any remaining salts.

-

Dry the purified this compound under vacuum.

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While specific spectra are not publicly available, the expected spectral features can be predicted based on its chemical structure.

| Spectroscopy | Expected Features |

| 1H NMR | Signals corresponding to the aromatic protons on the indazole ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be indicative of their positions relative to the bromine and carboxylic acid substituents. |

| 13C NMR | Resonances for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically >160 ppm). The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.[5][6] |

| FT-IR | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm-1), a sharp C=O stretching band for the carbonyl group (around 1700 cm-1), C-H stretching for the aromatic ring (around 3000-3100 cm-1), and C-Br stretching at lower wavenumbers.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ). The fragmentation pattern would likely show the loss of the carboxylic acid group (-COOH) and potentially the bromine atom.[8][9][10][11] |

Biological Significance and Potential Applications

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The indazole scaffold is a known pharmacophore found in several approved drugs.

Role as a Kinase Inhibitor Precursor

The 1H-indazole core can act as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of kinases.[12] The bromine atom at the 6-position provides a handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships.[12] Derivatives of this compound have been investigated as potential inhibitors of various kinases involved in cancer cell signaling.[12]

Involvement in TNF-α Signaling

Derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been shown to exhibit anticancer and anti-inflammatory properties, with docking studies suggesting interactions with Tumor Necrosis Factor-alpha (TNF-α).[13] TNF-α is a key pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases.[14][15][16][] The inhibition of TNF-α signaling is a validated therapeutic strategy for a range of autoimmune disorders.

Caption: Simplified overview of the TNF-α signaling pathway and the potential point of intervention.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile chemical handles allow for the generation of diverse libraries of compounds for screening against various biological targets. Further research into its synthesis, reactivity, and biological activities is warranted to fully explore its therapeutic potential, particularly in the development of novel kinase inhibitors and anti-inflammatory agents.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. 6-BROMO-(1H)INDAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]

- 16. Transmembrane TNF-alpha reverse signaling leading to TGF-beta production is selectively activated by TNF targeting molecules: Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Bromo-1H-indazole-4-carboxylic acid

CAS Number: 885523-08-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," appearing in numerous biologically active compounds, including approved pharmaceuticals.[1] The presence of a bromine atom and a carboxylic acid group on the indazole core provides versatile handles for synthetic modification, making it a valuable starting material for the generation of compound libraries for screening and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of anticancer and antiangiogenic agents.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 885523-08-0 | [2] |

| Molecular Formula | C₈H₅BrN₂O₂ | [2] |

| Molecular Weight | 241.04 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 293-298 °C | |

| SMILES | O=C(O)c1cc(Br)cc2c1cnn2 | |

| InChI | InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |

Synthesis

A common synthetic route to this compound starts from 2-methylbenzoic acid and involves a multi-step process. The general workflow is outlined below.

References

A Technical Guide to 6-Bromo-1H-indazole-4-carboxylic acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and synthesis of 6-Bromo-1H-indazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and pharmaceutical development.

Chemical Structure and Properties

This compound is a solid organic compound characterized by a bicyclic indazole core, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 4-position. These functional groups serve as versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1]

Key Identifiers and Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 885523-08-0 | |

| Molecular Formula | C₈H₅BrN₂O₂ | |

| Molecular Weight | 241.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 293-298 °C | |

| Purity (Typical) | 97% | |

| SMILES String | OC(=O)c1cc(Br)cc2[nH]ncc12 | |

| InChI Key | YYONCBWTWPVWRT-UHFFFAOYSA-N |

Synthesis Pathway

A common and effective synthetic route to this compound begins with commercially available 2-methylbenzoic acid.[2] The multi-step process involves the strategic functionalization of the benzene ring, followed by the construction of the fused pyrazole ring to form the indazole core. The final step is the hydrolysis of a methyl ester intermediate.[1][2]

The logical flow of this synthesis is illustrated in the diagram below.

Experimental Protocols

The final and critical step in the synthesis is the conversion of the methyl ester intermediate, Methyl 6-bromo-1H-indazole-4-carboxylate, to the desired carboxylic acid via base-catalyzed hydrolysis. The following protocol is adapted from established methodologies.[1]

Protocol: Hydrolysis of Methyl 6-bromo-1H-indazole-4-carboxylate

-

Step 1: Dissolution

-

To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1 equivalent) in a mixture of methanol and water, add an excess of a suitable base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1]

-

-

Step 2: Reaction

-

Step 3: Solvent Removal

-

Upon completion, remove the methanol from the reaction mixture under reduced pressure.[1]

-

-

Step 4: Precipitation

-

Acidify the remaining aqueous residue with a suitable acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid product.[1]

-

-

Step 5: Isolation and Purification

The workflow for this experimental protocol is visualized below.

References

Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-1H-indazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 6-bromo-1H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this guide combines predicted spectroscopic values based on established principles and data from analogous structures with general experimental protocols.

Spectroscopic Data

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)

Proton NMR is crucial for determining the hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each proton. For this compound, the expected shifts in a solvent like DMSO-d₆ are outlined below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | s (singlet) | - |

| H-5 | 7.8 - 8.0 | d (doublet) | ~1.0 - 2.0 |

| H-7 | 7.6 - 7.8 | d (doublet) | ~1.0 - 2.0 |

| NH (N-1) | 13.0 - 14.0 | br s (broad singlet) | - |

| COOH | 12.0 - 13.0 | br s (broad singlet) | - |

¹³C NMR Spectroscopy (Predicted)

Carbon NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms of this compound are presented here.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 135 - 140 |

| C-3a | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 115 - 120 |

| C-7 | 110 - 115 |

| C-7a | 140 - 145 |

| COOH | 165 - 170 |

Mass Spectrometry (Predicted)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrN₂O₂), the expected mass-to-charge ratios (m/z) are as follows. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 240/242 | Molecular ion peak with characteristic bromine isotope pattern |

| [M+H]⁺ | 241/243 | Protonated molecular ion |

| [M-H]⁻ | 239/241 | Deprotonated molecular ion |

| [M-COOH]⁺ | 195/197 | Fragment corresponding to the loss of the carboxylic acid group |

Infrared (IR) Spectroscopy (Expected)

Infrared spectroscopy identifies the functional groups present in a molecule. The expected absorption bands for this compound are listed below, with assignments based on characteristic vibrational frequencies. Data from the closely related 1H-Indazole-4-carboxylic acid can be used as a reference.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 3200 - 3000 | Medium | N-H stretch (Indazole) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1580 | Medium | C=C aromatic ring stretch |

| 1500 - 1450 | Strong | C=N aromatic ring stretch |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 600 | Medium | C-Br stretch |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A plausible synthetic route starts from 3-bromo-5-methylaniline. The following protocol is a general procedure based on established organic chemistry reactions.

Step 1: Diazotization of 3-Bromo-5-methylaniline

-

Dissolve 3-bromo-5-methylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyclization to form the Indazole Ring

-

To the cold diazonium salt solution, add a solution of a reducing agent (e.g., sodium sulfite or stannous chloride) portion-wise, while carefully controlling the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

The cyclization reaction will yield 6-bromo-4-methyl-1H-indazole.

Step 3: Oxidation of the Methyl Group

-

Isolate and purify the 6-bromo-4-methyl-1H-indazole from the previous step.

-

Dissolve the compound in a suitable solvent (e.g., pyridine or a mixture of t-butanol and water).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), in portions.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After completion, cool the reaction mixture and work up accordingly. This typically involves filtering off the manganese dioxide byproduct and acidifying the filtrate to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to 6-Bromo-1H-indazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-1H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in chemical synthesis and biological assays.

| Property | Value |

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.04 g/mol |

| CAS Number | 885523-08-0 |

This data is crucial for stoichiometric calculations in chemical reactions and for the interpretation of analytical data such as mass spectrometry.

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's identity to its key molecular properties.

Experimental Considerations

In a potential research workflow, this compound could be used as a building block in the synthesis of more complex molecules with potential therapeutic activity. A generalized workflow for such a process is outlined below.

The molecular formula, C8H5BrN2O2, indicates the elemental composition of the molecule.[1][2][3] The molecular weight of 241.04 g/mol is derived from the atomic weights of its constituent atoms.[1][2][3] This compound is identified by the CAS Registry Number 885523-08-0.[1][2][3]

References

Therapeutic Targets of Indazole Carboxylic Acids: A Technical Guide

This in-depth technical guide explores the diverse therapeutic targets of indazole carboxylic acids, a class of compounds demonstrating significant potential in oncology, male contraception, and immunology. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the mechanisms of action, quantitative data, experimental protocols, and relevant signaling pathways.

Introduction to Indazole Carboxylic Acids

Indazole carboxylic acids are a versatile scaffold in medicinal chemistry, giving rise to drugs with a wide array of biological activities. The core structure allows for modifications that can be tailored to interact with specific biological targets, leading to the development of potent and selective therapeutic agents. This guide will focus on the key targets of prominent indazole carboxylic acid derivatives, including Lonidamine, Gamendazole, and other novel compounds.

Key Therapeutic Targets and Mechanisms of Action

Indazole carboxylic acids have been shown to interact with a variety of proteins, influencing critical cellular processes. The following sections detail the primary targets and the associated mechanisms of action.

Cancer Metabolism: The multifaceted effects of Lonidamine

Lonidamine, a derivative of indazole-3-carboxylic acid, is a well-characterized anticancer agent that primarily disrupts the energy metabolism of tumor cells.[1][2] Its mechanism is multifaceted, targeting several key proteins involved in cellular respiration and glycolysis.[2]

-

Mitochondrial Pyruvate Carrier (MPC): Lonidamine potently inhibits the transport of pyruvate into the mitochondria by targeting the MPC.[3][4][5] This is considered its most sensitive anti-tumor target.[4][5] By blocking pyruvate import, Lonidamine prevents its entry into the tricarboxylic acid (TCA) cycle, thereby crippling mitochondrial respiration.

-

Monocarboxylate Transporters (MCTs): Lonidamine inhibits MCT1, MCT2, and MCT4, which are responsible for the efflux of lactic acid from cancer cells.[3][4][6] This inhibition leads to intracellular acidification and a reduction in the acidic tumor microenvironment.[2]

-

Mitochondrial Complex II (Succinate-Ubiquinone Reductase): Lonidamine inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain, further impairing mitochondrial respiration and inducing the production of reactive oxygen species (ROS).[7][8][9]

-

Hexokinase: Lonidamine inhibits mitochondrially bound hexokinase, a key enzyme in the initial step of glycolysis.[1][10][11] This contributes to the overall disruption of glucose metabolism in cancer cells.

The combined effects of Lonidamine on these targets lead to a significant decrease in cellular ATP levels, increased oxidative stress, and ultimately, apoptosis in cancer cells.[7][12]

Chaperone Proteins and Translation Factors: The contraceptive and anti-cancer potential of Gamendazole

Gamendazole, another indazole carboxylic acid derivative, has been investigated as a male contraceptive and also shows anti-cancer properties. Its primary molecular targets are:

-

Heat Shock Protein 90 (HSP90AB1): Gamendazole binds to HSP90AB1, a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins.[13][14][15][16] Inhibition of HSP90 by Gamendazole leads to the degradation of client proteins such as AKT1 and ERBB2.[13]

-

Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): Gamendazole also targets EEF1A1, a key protein in the translation elongation process.[13][15][16]

The interaction of Gamendazole with these targets in Sertoli cells is believed to disrupt the junctional complexes with spermatids, leading to infertility.[13][15] In cancer cells, the degradation of HSP90 client proteins contributes to its anti-proliferative effects.[13] A derivative, H2-gamendazole, has also been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) in addition to HSP90.[17]

Kinase Inhibition: Targeting cell signaling with Indazole-3-carboxamides

Derivatives of indazole-3-carboxamide have been developed as potent and selective inhibitors of key signaling kinases.

-

p21-activated kinase 1 (PAK1): Certain 1H-indazole-3-carboxamide derivatives are potent inhibitors of PAK1, a kinase involved in cell motility, survival, and proliferation.[18] Inhibition of PAK1 by these compounds has been shown to suppress the migration and invasion of cancer cells by downregulating Snail expression, a key transcription factor in the epithelial-mesenchymal transition.[18] The downstream signaling of PAK1 involves the Raf1/MEK1/ERK pathway.[19]

Ion Channel Modulation: Immunomodulation through CRAC channel blockade

Indazole-3-carboxamides have also been identified as effective blockers of calcium-release activated calcium (CRAC) channels.

-

CRAC Channels: These channels are crucial for calcium signaling in immune cells like mast cells and T cells.[20] Indazole-3-carboxamide derivatives have been shown to inhibit calcium influx through CRAC channels, leading to the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNFα).[20] The general signaling pathway involves store-operated calcium entry, which is essential for the activation of various cellular responses.[21]

G-Protein Coupled Receptor Antagonism: A novel approach to cancer immunotherapy

Recent research has highlighted the potential of 2H-indazole-3-carboxamide derivatives as antagonists of the prostanoid EP4 receptor.

-

Prostanoid EP4 Receptor: This G-protein coupled receptor is involved in inflammation and immunosuppression within the tumor microenvironment.[22][23][24] By blocking the EP4 receptor, these indazole derivatives can inhibit the expression of immunosuppressive genes in macrophages and enhance the anti-tumor immune response, particularly in combination with immune checkpoint inhibitors.[23] The EP4 receptor signals through Gαs to activate adenylyl cyclase and increase intracellular cAMP levels.[22]

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of various indazole carboxylic acid derivatives with their respective therapeutic targets.

Table 1: Lonidamine Activity

| Target | Parameter | Value | Cell/System | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | Ki | 2.5 µM | Isolated rat liver mitochondria | [3][4][5] |

| Monocarboxylate Transporter 1 (MCT1) | K0.5 | 36-40 µM | Xenopus laevis oocytes | [3][4] |

| Monocarboxylate Transporter 2 (MCT2) | K0.5 | 36-40 µM | Xenopus laevis oocytes | [3][4] |

| Monocarboxylate Transporter 4 (MCT4) | K0.5 | 36-40 µM | Xenopus laevis oocytes | [3][4] |

| Hexokinase | IC50 | 850 µM | - | [11] |

| 4T1 cell proliferation | IC50 | 152.9 µM | 4T1 cells | [10] |

| 786-0 cell proliferation | IC50 | 120.43 µM | 786-0 cells | [10] |

| A549 cell colony formation | IC50 | 232 µM | A549 cells | [12] |

Table 2: Indazole-3-carboxamide Derivative Activity

| Compound Class | Target | Parameter | Value | Cell/System | Reference |

| 1H-indazole-3-carboxamide (cpd 30l) | PAK1 | IC50 | 9.8 nM | Enzyme assay | [18] |

| Indazole-3-carboxamide (cpd 12d) | CRAC Channel (Ca2+ influx) | IC50 | 0.67 µM | RBL cells | [20] |

| Indazole-3-carboxamide (cpd 12d) | TNFα production | IC50 | 0.28 µM | Mast cells | [20] |

| 2H-indazole-3-carboxamide (cpd 14) | Prostanoid EP4 Receptor | IC50 | single-nanomolar | Cell functional assays | [23] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the therapeutic targets of indazole carboxylic acids.

Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity

Principle: This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

Protocol Outline:

-

Isolate mitochondria from rat liver or other tissues by differential centrifugation.

-

Incubate the isolated mitochondria on ice with varying concentrations of the test compound (e.g., Lonidamine).

-

Initiate pyruvate uptake by adding a buffer containing [1-14C]pyruvate and 3H2O (as a marker for the mitochondrial matrix volume).

-

Terminate the transport after a short, defined time within the linear phase of uptake (e.g., 45 seconds) by rapid centrifugation to pellet the mitochondria.

-

Separate the supernatant and the mitochondrial pellet.

-

Lyse the pellet and measure the radioactivity of [14C] and [3H] in both the pellet and supernatant using a scintillation counter.

-

Calculate the intramitochondrial pyruvate concentration after correcting for pyruvate in the extramitochondrial space using a parallel experiment with [U-14C]sucrose, which does not cross the inner mitochondrial membrane.

-

Determine the inhibition constant (Ki) by fitting the data to the standard inhibition equation.[3][25]

Measurement of Monocarboxylate Transporter (MCT) Activity

Principle: This assay measures the uptake of radiolabeled lactate into Xenopus laevis oocytes expressing a specific MCT isoform.

Protocol Outline:

-

Inject cRNA encoding the desired MCT isoform (MCT1, MCT2, or MCT4) into Xenopus laevis oocytes.

-

Culture the oocytes for several days to allow for protein expression.

-

Incubate the oocytes with varying concentrations of the test compound (e.g., Lonidamine).

-

Initiate lactate uptake by adding a buffer containing [U-14C]-L-lactate.

-

After a defined incubation period, wash the oocytes to remove extracellular lactate.

-

Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

-

Use water-injected oocytes as a negative control to subtract non-specific uptake.

-

Determine the half-maximal inhibitory concentration (K0.5) and the Hill coefficient by fitting the dose-response data to an equation for cooperative inhibition.[3][6]

HSP90 Binding and Functional Assays

Principle: A combination of affinity purification and functional assays is used to confirm HSP90 as a target and to assess the downstream consequences of its inhibition.

Protocol Outline:

-

Affinity Purification:

-

Synthesize a biotinylated version of the indazole carboxylic acid derivative (e.g., BT-GMZ for Gamendazole).

-

Incubate the biotinylated compound with cell lysates (e.g., from testis or cancer cells).

-

Capture the compound and its binding partners using streptavidin-coated beads.

-

Elute the bound proteins and identify them using mass spectrometry and Western blotting for HSP90.

-

Perform competition experiments with an excess of the unlabeled compound to confirm specific binding.[16]

-

-

HSP90 Client Protein Degradation Assay:

-

Treat cells with increasing concentrations of the test compound for a defined period (e.g., 24 hours).

-

Lyse the cells and perform Western blotting to detect the levels of known HSP90 client proteins (e.g., AKT, ERBB2). A decrease in the levels of these proteins indicates HSP90 inhibition.[14]

-

-

Luciferase Refolding Assay:

-

Use a cell-free system containing denatured luciferase and purified HSP90.

-

Measure the ability of HSP90 to refold luciferase in the presence and absence of the test compound. Inhibition of luciferase refolding indicates a functional impairment of HSP90.[13]

-

Calcium Influx Assay for CRAC Channel Blockade

Principle: This assay measures the influx of extracellular calcium into cells following the depletion of intracellular calcium stores, a process mediated by CRAC channels.

Protocol Outline:

-

Load cells (e.g., RBL-2H3 mast cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Wash the cells and resuspend them in a calcium-free buffer.

-

Deplete intracellular calcium stores by adding an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin.

-

Add varying concentrations of the indazole-3-carboxamide test compound.

-

Initiate calcium influx by adding a buffer containing extracellular calcium.

-

Measure the change in intracellular calcium concentration over time using a fluorescence plate reader or microscope.

-

Calculate the IC50 value for the inhibition of calcium influx.[20]

Prostanoid EP4 Receptor Antagonism Assay

Principle: This assay measures the ability of a compound to inhibit the increase in intracellular cyclic AMP (cAMP) induced by an EP4 receptor agonist.

Protocol Outline:

-

Use a cell line that expresses the human EP4 receptor and a cAMP-responsive reporter system (e.g., GloSensor cAMP assay).

-

Plate the cells and incubate them with varying concentrations of the indazole-3-carboxamide test compound.

-

Stimulate the cells with the EP4 receptor agonist, prostaglandin E2 (PGE2).

-

Measure the resulting luminescence, which is proportional to the intracellular cAMP concentration.

-

Determine the antagonistic activity by quantifying the reduction in the PGE2-induced signal.[22]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the therapeutic targets of indazole carboxylic acids.

Caption: Metabolic targets of Lonidamine in a cancer cell.

References

- 1. Lonidamine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 3. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lonidamine, Hexokinase inhibitor (CAS 50264-69-2) | Abcam [abcam.com]

- 12. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 16. experts.umn.edu [experts.umn.edu]

- 17. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Ascendancy of Bromo-Indazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, history, and biological significance of bromo-indazole compounds, pivotal scaffolds in modern medicinal chemistry.

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. Among the various substituted indazoles, bromo-indazoles have garnered significant attention due to their utility as key synthetic intermediates and their intrinsic biological activities. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of bromo-indazole compounds, with a particular focus on their role in the development of targeted cancer therapies.

A Historical Perspective: From Indazole's Discovery to the Rise of Bromo-Derivatives

The journey of indazole chemistry began in 1880 with the pioneering work of Emil Fischer, who first reported the synthesis of the parent indazole scaffold.[1] Early synthetic methodologies for indazole and its derivatives often involved intramolecular cyclization reactions of appropriately substituted benzene precursors. While the precise first synthesis of a bromo-indazole is not prominently documented, the development of classical reactions such as the Jacobson indazole synthesis and the Sandmeyer reaction provided early pathways to halogenated indazoles.[2][3][4][5] The Jacobson method, for instance, utilizes the reaction of o-acetamidophenylacetate or related amides with nitrites to form the indazole ring, a process amenable to starting materials bearing a bromine substituent.[2] Similarly, the Sandmeyer reaction, discovered in 1884, offers a route to introduce bromine onto an aromatic ring via a diazonium salt intermediate, a technique that can be applied to amino-indazoles.[3][4][5]

The latter half of the 20th century and the early 21st century witnessed a surge in the development of more sophisticated and efficient methods for the synthesis of bromo-indazoles, driven by their increasing importance in medicinal chemistry. The advent of modern synthetic techniques, including direct electrophilic bromination and palladium-catalyzed cross-coupling reactions, has provided chemists with a powerful toolkit to regioselectively introduce bromine atoms and further functionalize the indazole core.[6][7][8]

Synthetic Methodologies: A Diverse Toolkit for Bromo-Indazole Construction

The synthesis of bromo-indazole compounds can be broadly categorized into two approaches: the formation of the indazole ring from a pre-brominated precursor and the direct bromination of a pre-formed indazole scaffold.

A variety of synthetic routes have been developed, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions. The following table summarizes key synthetic methods for different bromo-indazole isomers.

| Bromo-Indazole Isomer | Starting Materials | Key Reagents and Conditions | Yield (%) | Reference(s) |

| 3-Bromo-Indazoles | Indazole | N-Bromosuccinimide (NBS), various solvents (e.g., MeCN, CHCl3) | High | [9] |

| 2H-Indazole | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Na2CO3, EtOH, ultrasound | Good to excellent | [7][8] | |

| 5-Nitro-1H-indazole | Bromine, DMF, -5°C to 40°C | 95% | ||

| 5-Bromo-Indazoles | 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Chloroform, Reflux | 94% | |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine, Reflux | - | ||

| 6-Bromo-Indazoles | 4-Bromo-2-methylaniline | Diazotization followed by cyclization | - | |

| 7-Bromo-Indazoles | 7-Aminoindazole | HBr, NaNO2, CuBr (Sandmeyer reaction) | 37% | |

| 4-Substituted-1H-indazole | N-Bromosuccinimide (NBS) | Moderate to good | [6] | |

| 5-Bromo-1H-indazole-3-carboxylic acid | Indazole-3-carboxylic acid | Bromine, Acetic acid, 90-120°C | 87.5% | [10] |

| 5-Bromo-N-acetylphenylhydrazine | Chloral hydrate, Hydroxylamine hydrochloride, H2SO4 | - | [2] |

Experimental Protocols:

Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline:

A detailed protocol for the synthesis of 5-bromo-1H-indazole involves the diazotization and cyclization of 4-bromo-2-methylaniline. In a flask, 4-bromo-2-methylaniline is dissolved in chloroform and treated with acetic anhydride at a temperature below 40°C. After stirring, potassium acetate and isoamyl nitrite are added, and the solution is refluxed for 20 hours. Following cooling and solvent removal, the residue is subjected to a series of workup steps including washing, extraction, and purification by chromatography to yield the final product.

Synthesis of 6-Bromo-3-iodo-1H-indazole:

This procedure involves the direct iodination of 6-bromo-1H-indazole. To a solution of 6-bromo-1H-indazole in DMF, potassium hydroxide is added. Subsequently, a solution of iodine in DMF is added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then poured into an aqueous solution of sodium thiosulfate and potassium carbonate, leading to the precipitation of the product, which is then filtered and dried.[11]

Workflow for the Synthesis of Bromo-Indazole Derivatives:

The general workflow for the synthesis of many bromo-indazole derivatives often starts with the construction of the core indazole ring, followed by a regioselective bromination step. Subsequent functionalization is then achieved through various cross-coupling reactions.

Caption: A generalized workflow for the synthesis of functionalized bromo-indazole derivatives.

Biological Significance and Therapeutic Applications

Bromo-indazole derivatives have demonstrated a wide range of biological activities, with their most prominent application being in the field of oncology as kinase inhibitors. The indazole scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP, while the substituents on the ring system, often introduced via the bromo-intermediate, modulate potency and selectivity.

Bromo-Indazoles as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Bromo-indazole derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).

VEGFR Signaling Pathway:

VEGF and its receptor, VEGFR, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR signaling pathway is a well-established anti-cancer strategy.

Caption: Inhibition of the VEGFR signaling pathway by bromo-indazole-based inhibitors.

PLK4 Signaling Pathway:

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation. Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.

Caption: Bromo-indazole inhibitors target PLK4, disrupting centriole duplication and cell cycle progression.

Quantitative Biological Activity of Bromo-Indazole Derivatives

The following table summarizes the in vitro biological activity of several bromo-indazole derivatives against various cancer cell lines and kinases. This data highlights the potent anti-proliferative and enzyme inhibitory effects of these compounds.

| Compound ID/Reference | Bromo-Indazole Scaffold | Target Cell Line / Kinase | IC50 / Activity | Reference(s) |

| Compound 2f | 6-Bromo-3-styryl-1H-indazole derivative | A549 (Lung Cancer) | 1.15 µM | [12][13] |

| HepG2 (Liver Cancer) | 0.87 µM | [12][13] | ||

| MCF-7 (Breast Cancer) | 0.23 µM | [12][13] | ||

| HCT116 (Colon Cancer) | 0.54 µM | [12][13] | ||

| 4T1 (Mouse Breast Cancer) | 0.46 µM | [12][13] | ||

| Compound 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 µM | [14][15][16] |

| HEK-293 (Normal Cell) | 33.2 µM | [14][15][16] | ||

| Axitinib (Inlyta®) | 6-substituted-indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | IC50 = 0.1, 0.2, 0.1-0.3, 1.6, 1.7 nM | |

| CFI-400945 | 6-Bromo-indazole derivative | PLK4 | IC50 < 10 nM | [17] |

| Compound 24j | Indazole-based PLK4 inhibitor | PLK4 | IC50 = 0.2 nM | [17] |

| MCF-7 (Breast Cancer) | 0.36 µM | [17] | ||

| BT474 (Breast Cancer) | 1.35 µM | [17] | ||

| MDA-MB-231 (Breast Cancer) | 2.88 µM | [17] |

Conclusion

Bromo-indazole compounds represent a cornerstone of modern medicinal chemistry, bridging the gap between fundamental synthetic chemistry and the development of life-saving therapeutics. Their historical roots in classical organic reactions have blossomed into a diverse array of sophisticated synthetic methodologies, enabling the precise construction of novel molecular entities. The strategic incorporation of a bromine atom has proven to be a powerful tool for drug discovery, facilitating the exploration of chemical space and the optimization of biological activity. The remarkable success of bromo-indazole-based kinase inhibitors in oncology underscores the therapeutic potential of this versatile scaffold. As our understanding of disease biology deepens, the continued exploration of bromo-indazole chemistry will undoubtedly lead to the discovery of new and innovative medicines to address unmet medical needs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-1H-indazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-Bromo-1H-indazole-4-carboxylic acid (CAS No. 885523-08-0). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the compound itself, information from closely related bromo-indazole derivatives, and general best practices for handling hazardous chemicals in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary and most severe hazard identified is its potential to cause serious eye damage.[1] Information from related bromo-indazole compounds suggests a potential for skin and respiratory irritation.

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |

| Danger[1] |

| Skin Corrosion/Irritation | Category 2 (Inferred) | H315: Causes skin irritation. |

| Warning |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Inferred) | H335: May cause respiratory irritation. |

| Warning |

Note: Skin and respiratory irritation classifications are inferred from data on similar bromo-indazole-carboxylic acid derivatives.

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 885523-08-0[1][2][3][4] |

| Molecular Formula | C₈H₅BrN₂O₂[1][2] |

| Molecular Weight | 241.04 g/mol [1][2] |

| Appearance | Solid[1] |

| Melting Point | 293-298 °C[1][2] |

| Solubility | Soluble in polar solvents.[5] |

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. |

Handling and Storage

Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Accidental Release Measures

Small Spills (Solid):

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

-

Evacuate the area.

-

Prevent the spread of dust.

-

Contact environmental health and safety personnel for assistance with cleanup.

Experimental Protocols

The following are generalized protocols for handling this compound in a research setting. These should be adapted based on the specific experimental conditions.

General Weighing and Solution Preparation Protocol:

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don the required PPE (lab coat, safety goggles, and gloves).

-

Prepare all necessary equipment (e.g., weigh boat, spatula, beaker, stir bar, solvent).

-

-

Weighing:

-

Tare the weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

-

Dissolution:

-

Place the beaker with the stir bar on a stir plate inside the fume hood.

-

Add the desired solvent to the beaker.

-

Carefully add the weighed solid to the solvent while stirring.

-

Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

-

Cover the beaker (e.g., with a watch glass) and allow the solid to dissolve completely.

-

-

Cleanup:

-

Wipe down the spatula and work area with a damp cloth.

-

Dispose of the weigh boat and any contaminated materials in the appropriate waste container.

-

General Reaction Work-up Protocol (Aqueous Extraction):

-

Quenching the Reaction:

-

Cool the reaction mixture to the appropriate temperature in an ice bath.

-

Slowly add the quenching solution (e.g., water, saturated ammonium chloride) to the reaction mixture with stirring.

-

-

Extraction:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Add the appropriate organic extraction solvent.

-

Stopper the funnel and invert it several times, venting frequently to release any pressure.

-

Allow the layers to separate.

-

Drain the lower layer.

-

Repeat the extraction of the aqueous layer with fresh organic solvent as required.

-

-

Washing and Drying:

-

Combine the organic layers and wash with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

-

Solvent Removal:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Visualizations

Caption: A generalized workflow for handling this compound in a laboratory setting.

Caption: A decision-making flowchart for selecting appropriate Personal Protective Equipment (PPE).

This guide is intended to provide essential safety and handling information. It is imperative that all users of this compound consult all available safety information and adhere to their institution's safety protocols. Always perform a risk assessment before starting any new experimental procedure.

References

- 1. This compound 97 885523-08-0 [sigmaaldrich.com]

- 2. Buy this compound | 885523-08-0 [smolecule.com]

- 3. 885523-08-0 6-Bromo-(1h)indazole-4-carboxylic acid AKSci W9113 [aksci.com]

- 4. 885523-08-0|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 885523-08-0: Ácido 6-bromo-1H-indazol-4-carboxílico [cymitquimica.com]

- 6. aksci.com [aksci.com]

Navigating the Solubility Landscape of 6-Bromo-1H-indazole-4-carboxylic acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of 6-Bromo-1H-indazole-4-carboxylic acid is a critical step in harnessing its potential in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its physicochemical properties, predicted solubility characteristics, and detailed experimental protocols for solubility determination.

Core Physicochemical Properties

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a compilation of its fundamental physicochemical properties provides essential context for its behavior in various solvent systems.[1]

| Property | Value | Reference |

| CAS Number | 885523-08-0 | |

| Molecular Formula | C₈H₅BrN₂O₂ | |

| Molecular Weight | 241.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 293-298 °C |

Predicted Solubility Profile

Based on the presence of a carboxylic acid functional group, the solubility of this compound can be inferred across a range of common laboratory solvents. The following table summarizes the expected qualitative solubility based on general principles for organic acids.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the polar carboxylic acid and indazole ring may impart some water solubility, but the bromo and aromatic components likely limit it. |

| Diethyl Ether | Slightly soluble | As a relatively nonpolar solvent, ether is not expected to be a good solvent for a polar carboxylic acid. |

| 5% Sodium Hydroxide (NaOH) | Soluble | The acidic carboxylic acid group will react with the strong base to form a highly polar and water-soluble sodium salt. |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | Carboxylic acids are typically acidic enough to react with the weak base sodium bicarbonate, forming a soluble salt and carbon dioxide. |

| 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and will not be protonated by an acidic solution; its low intrinsic water solubility will persist. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Indazole derivatives are generally known to be soluble in polar aprotic solvents like DMSO.[1] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent expected to solubilize indazole derivatives.[1] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | Alcohols can engage in hydrogen bonding with the carboxylic acid and indazole moieties, facilitating dissolution.[1] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols can be employed.

General Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps to classify the compound based on its acidic, basic, or neutral properties.[2][3]

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Deionized water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.

Procedure:

-

Add approximately 2-5 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the desired solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is deemed "insoluble."

-

For compounds insoluble in water, sequential testing in 5% NaOH, 5% NaHCO₃, and 5% HCl can indicate the presence of acidic or basic functional groups.[3] Solubility in basic solutions is a strong indicator of an acidic functional group like a carboxylic acid.[2]

Kinetic Solubility Protocol

This protocol is particularly relevant for drug discovery and development, as it measures the solubility of a compound in an aqueous buffer, often at a physiologically relevant pH.[1]

Materials:

-

This compound

-

100% Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplate

-

Plate shaker

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

-

Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).[1]

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 2 and 24 hours, to allow the system to reach equilibrium.[1]

-

Analysis: After incubation, filter or centrifuge the samples to remove any precipitate. Analyze the supernatant to determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.[1]

Visualizing Experimental Workflows

General Solubility Testing Workflow

The following diagram illustrates the logical progression of the general qualitative solubility testing protocol.

Caption: A flowchart for qualitative solubility analysis.

This technical guide provides a foundational understanding of the solubility of this compound. By employing the detailed experimental protocols, researchers can generate precise solubility data essential for advancing its application in drug discovery and development.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic compounds incorporating this core structure exhibit a vast array of pharmacological activities, leading to their successful development as therapeutic agents for a multitude of diseases.[3] This guide provides a comprehensive overview of the indazole scaffold, covering its synthesis, diverse therapeutic applications, structure-activity relationships, and key experimental methodologies, intended to serve as a valuable resource for professionals in drug discovery and development.

The Indazole Core: Structure and Properties

Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. This structural feature, combined with its unique electronic properties, allows it to act as a versatile pharmacophore. The indazole ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form crucial interactions with biological targets, particularly the hinge region of kinases. Furthermore, it is often employed as a bioisostere for other aromatic systems like indole or phenol, which can improve metabolic stability or target affinity.[4]

Synthetic Strategies for the Indazole Nucleus

The construction of the indazole core is a well-explored area of organic synthesis, with numerous methods developed to allow for diverse functionalization. These strategies range from classical condensation reactions to modern transition-metal-catalyzed approaches.

A generalized workflow for the synthesis and functionalization of indazole derivatives often involves the initial formation of the core, followed by substitution at various positions to modulate biological activity.

Caption: Generalized workflow for indazole synthesis and functionalization.

Key synthetic approaches include:

-

Davis-Beirut Reaction: A metal-free method that uses inexpensive starting materials like o-aminobenzaldehydes to form the indazole ring.[1][5]

-

[3+2] Dipolar Cycloaddition: This reaction, often between an aryne and a diazo compound, is an efficient route to substituted indazoles.[5][6]

-

Transition-Metal-Catalyzed C-H Activation/Annulation: Modern methods using catalysts like rhodium or palladium offer high efficiency and regioselectivity for constructing the indazole scaffold.[5]

-

Intramolecular Cyclization: Classic and widely used methods involving the cyclization of precursors such as o-haloarylhydrazones.[7]

Therapeutic Applications of Indazole-Based Compounds

The versatility of the indazole scaffold is reflected in the broad spectrum of biological activities its derivatives possess.[1][8] They have found applications as anticancer, anti-inflammatory, anti-HIV, antibacterial, and neuroprotective agents.[1][8][9]

Oncology: The Realm of Kinase Inhibitors

The most significant impact of indazole chemistry has been in oncology, particularly in the development of protein kinase inhibitors.[8] Several indazole-containing drugs have received FDA approval and are now standard-of-care treatments for various cancers.[8][10]

Approved Indazole-Based Anticancer Drugs:

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[8][11]

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[11]

-

Niraparib: An inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.

-

Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases, used to treat certain types of non-small cell lung cancer and solid tumors with specific genetic fusions.

These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis.

Caption: VEGFR signaling pathway and inhibition by indazole-based drugs.

Table 1: Selected Indazole-Based Kinase Inhibitors and Their Biological Activity

| Compound/Drug | Target Kinase(s) | IC₅₀ Value | Disease Indication |

|---|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | 10-84 nM[8] | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1-0.2 nM[8][11] | Renal Cell Carcinoma |

| Niraparib | PARP-1, PARP-2 | 3.8 nM, 2.1 nM | Ovarian Cancer |

| Entrectinib | ALK, ROS1 | 12 nM, 7 nM | Non-Small Cell Lung Cancer, Solid Tumors |

| Compound 109 | EGFR (T790M mutant) | 5.3 nM | Preclinical (NSCLC) |

| Compound 102 | FGFR1 | 30.2 nM | Preclinical |

| Compound 53d | Aurora A | Potent (μM range)[8] | Preclinical |

Anti-inflammatory and Analgesic Activity

Indazole derivatives have also been developed as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators.[12]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties, used for the relief of inflammatory conditions of the mouth and throat.[1][13]

-

Mechanism of Action: Studies have shown that some indazole derivatives can inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][14]

Caption: Key points of intervention by indazoles in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC₅₀ Value / % Inhibition |

|---|---|---|

| Indazole | Carrageenan-induced paw edema (in vivo) | Significant inhibition at 25-100 mg/kg[15] |

| 5-Aminoindazole | Carrageenan-induced paw edema (in vivo) | Significant inhibition at 25-100 mg/kg[12] |

| 6-Nitroindazole | Carrageenan-induced paw edema (in vivo) | Significant inhibition at 25-100 mg/kg[12] |

| Indazole | COX-2 Inhibition (in vitro) | 5.10 µM[15] |

| Indazole | TNF-α Inhibition (in vitro) | 10.32 µM[15] |

Other Therapeutic Areas

The structural versatility of the indazole core has led to its exploration in various other therapeutic domains.

Table 3: Indazole Derivatives with Other Notable Biological Activities

| Compound Class / Example | Target/Activity | IC₅₀ / Activity Metric | Therapeutic Area |

|---|---|---|---|

| Indazole-3-carboxamides (12d) | CRAC Channel Blocker | Sub-μM[16] | Inflammation / Autoimmune |

| SR-1459 | ROCK-II Inhibitor | 13 nM[17] | Cardiovascular / Glaucoma |

| GSK2239633A | Allosteric CCR4 Antagonist | Potent, good oral absorption[18] | Inflammation / Oncology |

| Compound 20 | MAO-B Inhibitor | 52 nM[4][19] | Neurodegenerative Disease |

| Compound 66 | Antibacterial | Zone of inhibition: 22-46 mm[1] | Infectious Disease |

| Granisetron | 5-HT3 Receptor Antagonist | Marketed Drug[1] | Antiemetic |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

-

N1-Substitution: In many kinase inhibitors, a substituent at the N1 position is crucial for orienting the molecule within the ATP-binding pocket and can be modified to improve solubility and pharmacokinetic properties. For CCR4 antagonists, N1 meta-substituted benzyl groups were found to be most potent.[18][20]

-

N2-Substitution: While less common in approved drugs, N2-substituted indazoles are also widely explored. The regioselectivity of N1 versus N2 substitution is a key challenge in synthesis that can be controlled by directing groups or specific reaction conditions.

-

C3-Substitution: This position is frequently used to introduce groups that interact with the solvent-exposed region of a binding site. For kinase inhibitors, this is a common vector for extension into the ribose pocket. The regiochemistry of substituents at C3 can be critical; for example, indazole-3-carboxamides are potent CRAC channel blockers, while their reverse amide isomers are inactive.[16]

-

Benzene Ring Substitution (C4-C7): Modifications on the fused benzene ring are used to fine-tune potency, selectivity, and physicochemical properties. For instance, in a series of CCR4 antagonists, methoxy or hydroxyl groups at the C4 position and small groups at C6 were preferred, while substitution at C5 and C7 was generally not tolerated.[18][20]

Caption: Key structure-activity relationship points on the indazole scaffold.

Detailed Experimental Protocols

To aid researchers in the practical application of indazole chemistry, this section provides representative experimental protocols for synthesis and biological evaluation.

Synthesis Protocol: Rhodium-Catalyzed C-H Activation/Annulation

This protocol describes a modern, efficient method for synthesizing 1H-indazoles from arylimidates and nitrosobenzenes, adapted from the literature.[5]

Materials:

-

Arylimidate (1.0 eq, 0.20 mmol)

-

Nitrosobenzene (1.2 eq, 0.24 mmol)

-

[Cp*RhCl₂]₂ (5.0 mol %)

-

Cu(OAc)₂ (20 mol %)

-

AgSbF₆ (20 mol %)

-

Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

-

Argon atmosphere

-

Oven-dried Schlenk tube

Procedure:

-

To an oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆.

-

Evacuate the tube and backfill with argon. Repeat this cycle three times.

-

Add anhydrous DCE (1.0 mL) and the nitrosobenzene to the tube via syringe.

-

Stir the reaction mixture vigorously at 80 °C for 24 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing the pad with additional DCE.

-

Concentrate the filtrate in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1H-indazole product.[5]

Biological Assay Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol describes a common method to evaluate the growth inhibitory activity of indazole compounds against cancer cell lines, adapted from published studies.[10][21]

Materials:

-

Cancer cell line (e.g., 4T1 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Indazole test compound dissolved in DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)